molecular formula C16H25BN2O3 B7956915 N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

Cat. No.: B7956915
M. Wt: 304.2 g/mol
InChI Key: IDQJXLKCBYWQCJ-UHFFFAOYSA-N
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Description

N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a butyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the borylation of a pyridine derivative using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can produce biaryl compounds, while oxidation reactions yield boronic acids .

Scientific Research Applications

N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive and can form stable complexes with other molecules. This reactivity is exploited in cross-coupling reactions, where the compound acts as a boron source to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the butyl group. This structural uniqueness imparts distinct reactivity and properties compared to similar compounds, making it valuable in specialized applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

N-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-6-7-10-18-14(20)13-9-8-12(11-19-13)17-21-15(2,3)16(4,5)22-17/h8-9,11H,6-7,10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQJXLKCBYWQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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